4-Fluoro-3-nitrobenzenesulfonyl chloride

Description

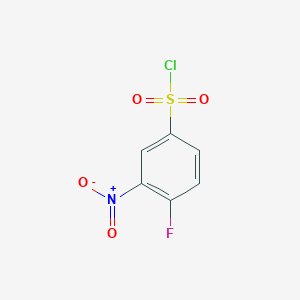

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO4S/c7-14(12,13)4-1-2-5(8)6(3-4)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRONENSZKCGROA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382304 | |

| Record name | 4-fluoro-3-nitrobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6668-56-0 | |

| Record name | 4-fluoro-3-nitrobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-3-nitrobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Fluoro-3-nitrobenzenesulfonyl Chloride

This guide provides a comprehensive overview of the synthesis, characterization, and safe handling of 4-fluoro-3-nitrobenzenesulfonyl chloride (FNSC), a key intermediate in medicinal chemistry and organic synthesis. Designed for researchers and drug development professionals, this document delves into the causal chemistry behind the protocol, ensuring a blend of theoretical understanding and practical, field-proven insights.

Introduction and Strategic Importance

This compound, with CAS Number 6668-56-0, is an aromatic organic compound of significant interest due to its trifunctional nature.[1] The presence of a highly reactive sulfonyl chloride group, an electron-withdrawing nitro group, and a fluorine atom makes it a versatile building block.[2][3] The sulfonyl chloride moiety is a potent electrophile, readily reacting with nucleophiles like amines and alcohols to form stable sulfonamides and sulfonate esters, respectively.[3][4] This reactivity is fundamental to its application in the synthesis of sulfa drugs and other pharmaceutical compounds.[4][5][6] For instance, it is used in the preparation of potent Bcl-2/Bcl-xL inhibitors, which have demonstrated significant in vivo antitumor activity.[7]

Synthetic Strategy: The Rationale of Electrophilic Aromatic Substitution

The most direct and industrially relevant pathway to this compound is the direct chlorosulfonation of 4-fluoronitrobenzene.[8][9] This approach leverages the principles of electrophilic aromatic substitution (EAS).

Causality Behind the Route:

-

Starting Material: 4-Fluoronitrobenzene is a readily available starting material.[8][10]

-

Directing Effects: The regioselectivity of the reaction is governed by the existing substituents on the benzene ring. The nitro group (-NO₂) is a powerful deactivating group and a meta-director. The fluorine atom (-F) is also deactivating but is an ortho-, para-director. In this specific case, the incoming electrophile (the chlorosulfonyl group) is directed to the position ortho to the fluorine and meta to the nitro group. This concerted directing effect strongly favors the formation of the desired 3-substituted product.

-

Reaction Agent: Chlorosulfonic acid (ClSO₃H) serves as both the sulfonating agent and the source of chlorine for the sulfonyl chloride group.[2] It is a powerful reagent that facilitates the direct introduction of the -SO₂Cl group onto the aromatic ring in a single step.

The overall reaction is as follows:

4-Fluoronitrobenzene + Chlorosulfonic Acid → this compound + H₂O

Reaction Mechanism Deep Dive

The chlorosulfonation of 4-fluoronitrobenzene is a classic electrophilic aromatic substitution. The mechanism involves the generation of a potent electrophile from chlorosulfonic acid, which then attacks the electron-rich (or least electron-deficient) position on the aromatic ring.

-

Generation of the Electrophile: In chlorosulfonic acid, an equilibrium exists that generates the active electrophile, the sulfur dioxide chloride cation ([SO₂Cl]⁺).[2]

-

Electrophilic Attack: The π-electrons of the 4-fluoronitrobenzene ring attack the electrophilic sulfur atom of the [SO₂Cl]⁺ species. This attack preferentially occurs at the C-3 position, guided by the directing effects of the existing substituents, to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Rearomatization: A base (such as the ClSO₃⁻ anion) abstracts a proton from the carbon atom bearing the newly attached sulfonyl chloride group. This step restores the aromaticity of the ring, yielding the final product, this compound.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be robust and reproducible. Each step includes a rationale to ensure the operator understands the underlying chemical principles.

| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Key Hazards |

| 4-Fluoronitrobenzene | 350-46-9 | C₆H₄FNO₂ | 141.10 | Toxic, Health Hazard[8] |

| Chlorosulfonic Acid | 7790-94-5 | ClHO₃S | 116.52 | Corrosive, Reacts Violently with Water[11][12] |

| Thionyl Chloride (optional) | 7719-09-7 | SOCl₂ | 118.97 | Corrosive, Toxic if Inhaled[13] |

| Ice (from deionized water) | N/A | H₂O | 18.02 | N/A |

| Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | Mild Irritant |

Rationale: The dropwise addition of the substrate to the excess chlorosulfonic acid at a controlled temperature is critical to manage the highly exothermic nature of the reaction and prevent the formation of unwanted byproducts. Thionyl chloride can be added to convert any sulfonic acid byproduct back to the desired sulfonyl chloride, thus improving the yield.[14]

-

Reaction Setup: In a certified chemical fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a condenser fitted with a gas outlet connected to a gas trap (e.g., a calcium chloride drying tube followed by a bubbler with a sodium hydroxide solution to neutralize HCl gas).

-

Reagent Charging: Charge the flask with chlorosulfonic acid (approx. 4-5 molar equivalents relative to the starting material). Begin stirring and cool the flask in an ice-water bath to 0-5 °C.

-

Substrate Addition: Slowly add 4-fluoronitrobenzene (1.0 molar equivalent) dropwise from the dropping funnel over a period of 1-2 hours. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition. Vigorous evolution of HCl gas will be observed.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Then, gradually heat the reaction mixture to 50-60 °C and maintain this temperature for 2-4 hours, or until the evolution of HCl gas subsides.[3] The reaction can be monitored by taking a small aliquot, carefully quenching it in ice water, extracting with a suitable solvent (e.g., dichloromethane), and analyzing by TLC or GC-MS.

-

(Optional Yield-Enhancement Step): Cool the mixture to approximately 70 °C and add thionyl chloride (approx. 0.9 molar equivalents) dropwise over 1-2 hours. Stir at this temperature until gas evolution ceases.[14]

-

Workup - Quenching: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic process and must be done with extreme caution in a fume hood. The product will precipitate as a solid.[3][14]

-

Isolation and Purification: Filter the precipitated solid using a Buchner funnel. Wash the solid thoroughly with copious amounts of cold water until the washings are neutral to pH paper.[14] A final wash with a cold, dilute sodium bicarbonate solution can be performed to neutralize any residual acid.[3][14]

-

Drying: Dry the product under vacuum to obtain this compound as a pale yellow to light cream solid.[2] For higher purity, recrystallization from a non-polar solvent like hexane may be performed.[3]

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Logical workflow for the synthesis of this compound.

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

| Property | Value | Source(s) |

| CAS Number | 6668-56-0 | [1][7] |

| Molecular Formula | C₆H₃ClFNO₄S | [1] |

| Molecular Weight | 239.61 g/mol | [1][3] |

| Appearance | Pale yellow to light cream solid | [2] |

| Melting Point | 44-48 °C | [2] |

| SMILES String | O=S(Cl)c1cc(c(F)cc1)=O | [1] |

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure and substitution pattern on the benzene ring. ¹⁹F NMR will show a characteristic signal for the fluorine atom.

-

Infrared (IR) Spectroscopy: Key vibrational frequencies will confirm the presence of the sulfonyl chloride (S=O stretches), nitro (N=O stretches), and C-F groups.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and its fragmentation pattern, further confirming its identity.

Critical Safety and Handling Protocols

This synthesis involves highly corrosive and reactive chemicals. Strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, chemical-resistant gloves (e.g., butyl rubber), a lab coat, and closed-toe shoes.[11][12][15] For emergencies or large-scale work, a complete acid suit and self-contained breathing apparatus (SCBA) are necessary.[12]

-

Ventilation: All operations must be conducted in a well-ventilated chemical fume hood to prevent inhalation of corrosive vapors and gases (HCl).[13][15]

-

Handling Chlorosulfonic Acid:

-

This substance reacts violently with water, releasing large amounts of heat and toxic fumes (HCl and sulfuric acid mist).[12][16] Ensure the reaction setup is completely dry and avoid all contact with moisture.[13][16]

-

It is severely corrosive and can cause immediate, severe burns to skin and eyes.[11][15]

-

Store separately from combustible materials, bases, and organic compounds.[11][12]

-

-

Handling the Product: this compound is classified as a corrosive material that causes severe skin burns and eye damage. Avoid breathing dust and ensure thorough washing after handling.

-

Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12][16]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[16]

-

Inhalation: Remove the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13][16]

-

Spills: Evacuate the area. For small spills, cautiously neutralize with an alkaline material like sodium bicarbonate or soda ash before washing away with plenty of water.[11] Do not use combustible absorbents like sawdust.[11]

-

By adhering to this detailed guide, researchers can safely and efficiently synthesize high-purity this compound for application in advanced research and development projects.

References

- Smolecule. (n.d.). Buy 3-Fluoro-4-nitrobenzenesulfonyl chloride | 86156-93-6.

- Benchchem. (n.d.). 4-Fluoro-3-nitrobenzenesulfonic acid | 3888-84-4.

- Benchchem. (n.d.). 3-Fluoro-4-nitrobenzenesulfonyl chloride | 86156-93-6.

- ECHEMI. (n.d.). Chlorosulfonic acid SDS, 7790-94-5 Safety Data Sheets.

- Merck Millipore. (2025). SAFETY DATA SHEET - Thionyl chloride.

- Guidechem. (n.d.). This compound | CAS No.6668-56-0 Synthetic Routes.

- SlideServe. (2024). Safety Measures and Handling Protocols for Chlorosulphonic Acid.

- DuPont. (n.d.). Chlorosulfonic Acid Safety Data Sheet.

- Fisher Scientific. (2024). SAFETY DATA SHEET - Chlorosulfonic acid.

- BLD Pharm. (n.d.). This compound | 6668-56-0.

- Google Patents. (n.d.). CN101570501B - Method for synthesizing p-nitrobenzenesulfonyl chloride.

- Sigma-Aldrich. (n.d.). This compound AldrichCPR.

- Simson Pharma Limited. (n.d.). This compound | CAS No- 6668-56-0.

- Sigma-Aldrich. (n.d.). This compound AldrichCPR.

- PrepChem.com. (n.d.). Synthesis of 3-nitrobenzenesulfonyl chloride.

-

Wikipedia. (n.d.). 4-Fluoronitrobenzene. Retrieved from [Link]

-

ResearchGate. (n.d.). General synthetic route. (a) 3- or 4-nitrobenzenesulfonyl chloride.... Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 4-chloro-3-nitrobenzenesulfonic acid. Retrieved from [Link]

- Google Patents. (n.d.). US4164517A - Preparation of fluoronitrobenzene.

-

ResearchGate. (2025). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

- The Role of 4-Fluoronitrobenzene in Advanced Organic Synthesis. (n.d.).

-

Organic Syntheses Procedure. (n.d.). (A) - o-Nitrobenzenesulfonyl Chloride. Retrieved from [Link]

- Google Patents. (n.d.). US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.

-

Fluoryx Labs. (n.d.). CAS# 350-46-9 | 4-Fluoronitrobenzene / 1-Fluoro-4-nitrobenzene. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Buy 3-Fluoro-4-nitrobenzenesulfonyl chloride | 86156-93-6 [smolecule.com]

- 3. 3-Fluoro-4-nitrobenzenesulfonyl chloride | 86156-93-6 | Benchchem [benchchem.com]

- 4. CAS 98-74-8: Benzenesulfonyl chloride, 4-nitro- [cymitquimica.com]

- 5. CN101570501B - Method for synthesizing p-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 6668-56-0 [chemicalbook.com]

- 8. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]

- 9. nbinno.com [nbinno.com]

- 10. fluoryx.com [fluoryx.com]

- 11. echemi.com [echemi.com]

- 12. macro.lsu.edu [macro.lsu.edu]

- 13. merckmillipore.com [merckmillipore.com]

- 14. prepchem.com [prepchem.com]

- 15. PPT - Safety Measures and Handling Protocols for Chlorosulphonic Acid PowerPoint Presentation - ID:13097081 [slideserve.com]

- 16. fishersci.be [fishersci.be]

Physicochemical properties of 4-Fluoro-3-nitrobenzenesulfonyl chloride

An In-Depth Technical Guide to 4-Fluoro-3-nitrobenzenesulfonyl Chloride: Properties, Reactivity, and Applications

Introduction

This compound is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and drug development. As a member of the benzenesulfonyl chloride family, it serves as a versatile electrophilic building block. Its unique substitution pattern—featuring a sulfonyl chloride, a nitro group, and a fluorine atom—creates two distinct and highly reactive sites for chemical modification. The powerful electron-withdrawing nature of the nitro and sulfonyl chloride groups dramatically activates the fluorine atom for nucleophilic aromatic substitution (SNAr), while the sulfonyl chloride moiety itself readily reacts with a wide range of nucleophiles. This dual reactivity makes it an invaluable precursor for constructing complex molecular architectures, particularly in the synthesis of targeted therapeutics like kinase inhibitors.[1][2] This guide provides a comprehensive overview of its physicochemical properties, mechanistic reactivity, key applications, and field-proven experimental protocols.

Section 1: Core Physicochemical Properties

The fundamental properties of this compound are critical for its handling, storage, and application in synthesis. While its appearance is generally cited as a solid, its low melting point can result in it being found as a liquid, particularly if impure.[3]

| Property | Value | Source(s) |

| CAS Number | 6668-56-0 | [3] |

| Molecular Formula | C₆H₃ClFNO₄S | |

| Molecular Weight | 239.61 g/mol | |

| Appearance | Solid or liquid | [3] |

| Boiling Point | 124-126 °C at 0.3 Torr | [3] |

| Solubility | Soluble in Methanol, DMSO; Slightly soluble in Chloroform, Ethyl Acetate | [3] |

| Storage Conditions | Inert atmosphere, room temperature, moisture-sensitive | [3][4] |

Spectral Data Interpretation

While specific spectra are proprietary to manufacturers, the structure of this compound allows for a confident prediction of its key spectral features.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.5-8.5 ppm). The protons on the aromatic ring will exhibit complex splitting patterns (multiplets) due to coupling with each other and with the fluorine atom.

-

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a powerful characterization tool.[5] A single resonance is expected, which will be split into a multiplet by the adjacent aromatic protons. The chemical shift provides insight into the electronic environment of the fluorine atom.

-

IR Spectroscopy: The infrared spectrum will display characteristic strong absorption bands corresponding to its functional groups. Key expected peaks include those for the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl chloride (~1370 and ~1180 cm⁻¹), and the asymmetric and symmetric stretches of the N-O bonds in the nitro group (~1530 and ~1350 cm⁻¹).

Section 2: Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from two primary reactive centers, governed by distinct but complementary electronic effects.

Reactivity of the Sulfonyl Chloride Group

The sulfonyl chloride moiety is a powerful electrophile, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles. This is the most common reaction for this functional group and is the basis for the synthesis of sulfonamides, a critical pharmacophore in many drugs. The reaction proceeds rapidly with primary and secondary amines, alcohols, and thiols, typically in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.

Caption: General reactivity of the sulfonyl chloride moiety.

Nucleophilic Aromatic Substitution (SNAr)

A key feature of this molecule is the fluorine atom's susceptibility to Nucleophilic Aromatic Substitution (SNAr). For an SNAr reaction to occur, two conditions must be met: (1) the ring must be substituted with powerful electron-withdrawing groups, and (2) these groups must be positioned ortho or para to the leaving group.[6]

In this compound, the fluorine atom has an ortho nitro group and a para sulfonyl chloride group. These groups powerfully withdraw electron density from the aromatic ring, making the carbon atom attached to the fluorine highly electrophilic and susceptible to attack by a nucleophile.

The mechanism involves two steps:

-

Addition: The nucleophile attacks the carbon bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[6] The negative charge is delocalized across the aromatic system and is effectively stabilized by the nitro and sulfonyl chloride groups.

-

Elimination: The aromaticity is restored by the expulsion of the leaving group, which is the fluoride ion.

Counterintuitively, fluorine is the best leaving group among the halogens for SNAr reactions.[7] This is because the first step, the nucleophilic attack, is the rate-determining step. Fluorine's extreme electronegativity makes the carbon it is attached to the most electron-poor (most electrophilic), accelerating the initial attack.[7]

Caption: The two-step Addition-Elimination mechanism of SNAr.

Section 3: Key Applications in Research and Development

The dual reactivity of this compound makes it a valuable tool for creating diverse molecular libraries for drug discovery.

Building Block for Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors feature complex heterocyclic scaffolds. This reagent is frequently used in their synthesis, where the SNAr reaction is employed to couple the aromatic ring to a core structure, and the sulfonyl chloride is used to introduce a sulfonamide group, which can form critical hydrogen bonds within the kinase's binding pocket.[1][8]

Chemical Probes and Bioconjugation

The high reactivity of the sulfonyl chloride group allows it to be used as a chemical probe to label proteins. It can react with nucleophilic amino acid residues on a protein's surface, such as the epsilon-amino group of lysine or the phenolic hydroxyl of tyrosine. This covalent modification can be used to map binding sites or to attach reporter tags for biochemical assays.

Caption: Workflow for using the reagent as a protein labeling probe.

Section 4: Experimental Protocols

The following protocols are provided as a guide and should be adapted based on the specific nucleophile and substrate being used. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for Sulfonamide Synthesis

This protocol describes the reaction of this compound with a generic primary or secondary amine.

-

Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 equivalent) and a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

-

Causality: An inert atmosphere and dry solvent are crucial because the sulfonyl chloride is moisture-sensitive and will hydrolyze to the corresponding sulfonic acid. The reaction is cooled to control the initial exotherm.

-

-

Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or pyridine, to the amine solution.

-

Causality: The base is required to neutralize the hydrochloric acid that is generated during the reaction, preventing it from protonating the starting amine and rendering it unreactive.

-

-

Reaction: Slowly add a solution of this compound (1.1 equivalents) in the same solvent to the cooled amine solution.

-

Causality: Using a slight excess of the sulfonyl chloride ensures the complete consumption of the potentially more valuable amine. Slow addition helps maintain temperature control.

-

-

Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Self-Validation: TLC allows for visual confirmation that the starting material is being converted to a new, typically less polar, product spot.

-

-

Workup: Once complete, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Causality: The acid wash removes excess base and unreacted amine. The bicarbonate wash removes any residual acid and unreacted sulfonyl chloride (as sulfonic acid). The brine wash removes bulk water.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Characterization by LC-MS

-

Sample Prep: Prepare a dilute solution of the purified product (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Analysis: Inject the sample onto a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

-

Validation: The LC chromatogram should show a single major peak, indicating the purity of the compound. The mass spectrum should display a molecular ion ([M+H]⁺ or [M-H]⁻) corresponding to the calculated exact mass of the synthesized sulfonamide, confirming its identity.

Section 5: Safety and Handling

This compound is a hazardous chemical that must be handled with extreme care.

-

Hazards:

-

Corrosive (H314): Causes severe skin burns and serious eye damage.

-

Lachrymator: Vapors can cause irritation and tearing.

-

Moisture-Sensitive: Reacts with water, potentially vigorously, to release hydrochloric acid.

-

-

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles at all times.

-

All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[9]

-

-

Handling:

-

Storage:

-

Store in a cool, dry, well-ventilated area away from water and incompatible materials. It is classified under Storage Class 8A for combustible, corrosive hazardous materials.

-

References

- Makosza, M., & Wojciechowski, K. (2006). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Tetrahedron, 62(35), 8349-8354.

- Wang, J., et al. (2018). Catalyst-free radical fluorination of sulfonyl hydrazides in water.

- Pu, X., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

- Wang, M., et al. (2022). Design and synthesis of novel EGFR kinase inhibitors for the treatment of NSCLC with C797S mutation. Drug Design, Development and Therapy, 16, 369-385.

-

PrepChem.com. (n.d.). Synthesis of 4-nitrobenzenesulfonamide. Retrieved from [Link]

-

ResearchGate. (n.d.). General synthetic route. (a) 3- or 4-nitrobenzenesulfonyl chloride.... Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

-

UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, March 26). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 6668-56-0 [chemicalbook.com]

- 4. 6668-56-0|this compound|BLD Pharm [bldpharm.com]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. dovepress.com [dovepress.com]

- 9. 3-Fluoro-4-nitrobenzenesulfonyl chloride, 98%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

An In-depth Technical Guide to 4-Fluoro-3-nitrobenzenesulfonyl chloride for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Fluoro-3-nitrobenzenesulfonyl chloride, a key reagent for researchers, medicinal chemists, and professionals in drug development. This document will delve into its chemical identity, synthesis, reactivity, applications, and safety protocols, offering field-proven insights to facilitate its effective and safe utilization in a laboratory setting.

Core Identification and Chemical Structure

This compound is a substituted aromatic sulfonyl chloride that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring both a fluorine atom and a nitro group, imparts distinct reactivity that is highly valuable in the construction of complex molecules.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source(s) |

| CAS Number | 6668-56-0 | [1][2][3] |

| Molecular Formula | C₆H₃ClFNO₄S | [4][5][6] |

| Molecular Weight | 239.61 g/mol | [4][5][6] |

| Synonyms | 4-Fluoro-3-nitrobenzene-1-sulfonyl chloride, 5-(Chlorosulphonyl)-2-fluoronitrobenzene | [7] |

| Appearance | Solid | [4][5] |

| Melting Point | 66-70 °C | [8] |

The structural arrangement of this compound is fundamental to its chemical behavior. The benzene ring is substituted with a sulfonyl chloride group (-SO₂Cl), a fluorine atom (-F) at position 4, and a nitro group (-NO₂) at position 3.

Caption: Plausible synthetic workflow for this compound.

The rationale behind this proposed synthesis lies in the directing effects of the substituents on the benzene ring. The nitro group is a strong deactivating and meta-directing group, while the fluorine atom is a deactivating but ortho-, para-directing group. In this case, the directing effects are conflicting. However, the position para to the fluorine and meta to the nitro group is sterically accessible and electronically favored for the bulky chlorosulfonyl group to attack.

Chemical Reactivity and Applications in Drug Discovery

The utility of this compound in drug development stems from its reactive sulfonyl chloride group and the presence of other functional groups that can be further manipulated.

The sulfonyl chloride moiety is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and thiols to form stable sulfonamides, sulfonate esters, and thioesters, respectively. This reactivity is central to its application as a scaffold or building block in the synthesis of pharmaceutical compounds. For instance, the formation of sulfonamides is a key reaction in the synthesis of many antibacterial drugs.

The nitro group can be reduced to an amino group, which can then be further functionalized. This provides a synthetic handle for introducing additional diversity into a molecule. The fluorine atom can modulate the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability, which are critical parameters in drug design.

While specific applications of this compound are not extensively detailed in the provided search results, its structural isomer, 3-Fluoro-4-nitrobenzenesulfonyl chloride, is noted for its use in the synthesis of pharmaceuticals and agrochemicals, as well as in the modification of biomolecules. [9][10][11][12]The analogous reactivity suggests that this compound would be similarly valuable. The broader class of nitrobenzenesulfonyl chlorides are crucial intermediates in the production of antiretroviral drugs like foscamprenavir, darunavir, and amprenavir. [13][14] Key Reaction - Sulfonamide Formation:

Caption: General reaction scheme for sulfonamide formation.

Safety, Handling, and Storage

As a reactive chemical, this compound requires careful handling to ensure laboratory safety.

Table 2: Hazard Information

| Hazard | Description | GHS Pictogram | Precautionary Statements | Source(s) |

| Corrosion | Causes severe skin burns and eye damage. | Corrosion | P260, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363 | [4] |

Experimental Protocol: Safe Handling and Storage

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., PVC), safety goggles, and a lab coat when handling this compound. [15]Work should be conducted in a well-ventilated fume hood. [15][16]2. Dispensing: Avoid creating dust when handling the solid. Use appropriate tools for transferring the material.

-

Incompatible Materials: Avoid contact with moisture and incompatible materials. [15]4. Spill Cleanup: In case of a spill, contain the material with an inert absorbent (e.g., sand, vermiculite) and place it in a labeled container for proper waste disposal. [15]Avoid breathing vapors. [15]5. First Aid:

-

Skin Contact: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. [15]Seek immediate medical attention. [8][15] * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. [15]Seek immediate medical attention. [8][15] * Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. [8][15] * Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. [17]6. Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances. [16]

-

Conclusion

This compound is a valuable and versatile reagent in synthetic organic chemistry, particularly for applications in drug discovery and development. Its distinct pattern of reactivity, afforded by the sulfonyl chloride, nitro, and fluoro substituents, provides chemists with a powerful tool for the synthesis of novel and complex molecules. Adherence to strict safety protocols is paramount when handling this compound to mitigate the associated hazards.

References

-

Simson Pharma Limited. This compound | CAS No- 6668-56-0.

-

BLD Pharm. 6668-56-0|this compound.

-

Apollo Scientific. 4-Fluoro-3-nitrobenzenesulphonyl chloride Safety Data Sheet. 2022-05-15.

-

Sigma-Aldrich. This compound AldrichCPR.

-

ChemicalBook. This compound | 6668-56-0.

-

Sigma-Aldrich. 4-Nitrobenzenesulfonyl chloride Safety Data Sheet. 2025-11-06.

-

ChemicalBook. This compound | 6668-56-0.

-

Benchchem. 3-Fluoro-4-nitrobenzenesulfonyl chloride | 86156-93-6.

-

Sigma-Aldrich. This compound AldrichCPR.

-

CymitQuimica. CAS 86156-93-6: 3-Fluoro-4-nitrobenzenesulfonylchloride.

-

Fisher Scientific. 3-Fluoro-4-nitrobenzenesulfonyl chloride Safety Data Sheet. 2024-03-31.

-

Smolecule. Buy 3-Fluoro-4-nitrobenzenesulfonyl chloride | 86156-93-6.

-

Guidechem. This compound | CAS No.6668-56-0 Synthetic Routes.

-

PubChem. 3-Fluoro-4-nitrobenzenesulfonyl chloride.

-

Fisher Scientific. 4-Methyl-3-nitrobenzene-1-sulfonyl chloride Safety Data Sheet. 2024-03-30.

-

ResearchGate. Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. 2025-08-06.

-

Amerigo Scientific. This compound.

-

Parchem. The Crucial Role of 4-Nitrobenzenesulfonyl Chloride in Pharmaceutical Synthesis.

-

ChemScene. This compound | 6668-56-0.

-

CymitQuimica. CAS 98-74-8: Benzenesulfonyl chloride, 4-nitro-.

Sources

- 1. 6668-56-0|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 6668-56-0 [chemicalbook.com]

- 3. This compound | 6668-56-0 [chemicalbook.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound - Amerigo Scientific [amerigoscientific.com]

- 7. chemscene.com [chemscene.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 3-Fluoro-4-nitrobenzenesulfonyl chloride | 86156-93-6 | Benchchem [benchchem.com]

- 10. CAS 86156-93-6: 3-Fluoro-4-nitrobenzenesulfonylchloride [cymitquimica.com]

- 11. Buy 3-Fluoro-4-nitrobenzenesulfonyl chloride | 86156-93-6 [smolecule.com]

- 12. 3-Fluoro-4-nitrobenzenesulfonyl chloride | C6H3ClFNO4S | CID 15569555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. CAS 98-74-8: Benzenesulfonyl chloride, 4-nitro- [cymitquimica.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Spectral Data Analysis of 4-Fluoro-3-nitrobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical analysis of the spectral data for 4-Fluoro-3-nitrobenzenesulfonyl chloride. As a critical reagent and building block in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties through spectral analysis is paramount for its effective utilization. This document moves beyond a simple recitation of data, offering insights into the rationale behind the expected spectral characteristics and the experimental considerations for acquiring high-quality data.

Molecular Structure and Its Influence on Spectral Signatures

This compound is a multi-functionalized aromatic compound. Its spectral characteristics are a direct consequence of the interplay between the electron-withdrawing effects of the sulfonyl chloride (-SO₂Cl) and nitro (-NO₂) groups, and the inductive and mesomeric effects of the fluorine (-F) atom on the benzene ring.

Molecular Properties of this compound [1][2]

| Property | Value |

| Molecular Formula | C₆H₃ClFNO₄S |

| Molecular Weight | 239.61 g/mol |

| CAS Number | 6668-56-0 |

| Appearance | Expected to be a solid |

digraph "Molecule" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="-0.8,-2.25!"]; C4 [label="C", pos="0.8,-2.25!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="0,-0.75!"]; // Benzene ring carbons

S [label="S", pos="2.8,-0.75!"]; O1 [label="O", pos="3.5,0.5!"]; O2 [label="O", pos="3.5,-2!"]; Cl [label="Cl", pos="1.8,-0.25!"]; // Sulfonyl chloride group

N [label="N", pos="-2.8,-0.75!"]; O3 [label="O", pos="-3.5,0!"]; O4 [label="O", pos="-3.5,-1.5!"]; // Nitro group

F [label="F", pos="0,3!"]; // Fluorine atom

H1[label="H", pos="-1.5,-3!"]; H2[label="H", pos="1.5,-3!"]; H3[label="H", pos="0.8,0!"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C1 -- F; C2 -- N; C5 -- S; C3 -- H1; C4 -- H2; C6 -- H3;

S -- O1 [style=double]; S -- O2 [style=double]; S -- Cl;

N -- O3 [style=double]; N -- O4; }

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise substitution pattern of the benzene ring. The electron-withdrawing nature of the substituents will significantly deshield the aromatic protons and carbons.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of sulfonyl chlorides is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrumentation: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data using appropriate software to obtain the final spectra for analysis.

Caption: A generalized workflow for NMR spectral analysis.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| H-2 | 8.2 - 8.5 | Doublet of doublets (dd) | ³J(H-H) ≈ 8-9, ⁴J(H-F) ≈ 4-6 | Ortho to both the strongly electron-withdrawing -NO₂ and -SO₂Cl groups, and meta to the -F atom. |

| H-5 | 7.8 - 8.1 | Doublet of doublets (dd) | ³J(H-H) ≈ 8-9, ³J(H-F) ≈ 8-10 | Ortho to the -SO₂Cl group and the -F atom, and meta to the -NO₂ group. |

| H-6 | 7.6 - 7.9 | Triplet (t) or Doublet of doublets (dd) | ³J(H-H) ≈ 8-9 | Ortho to the -F atom and para to the -NO₂ group. The coupling to both adjacent protons might resolve as a triplet. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will display six signals for the aromatic carbons, with their chemical shifts heavily influenced by the attached substituents.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 (C-SO₂Cl) | 140 - 145 | Attached to the strongly electron-withdrawing sulfonyl chloride group. |

| C-2 | 125 - 130 | Ortho to both -SO₂Cl and -NO₂. |

| **C-3 (C-NO₂) ** | 148 - 152 | Attached to the strongly electron-withdrawing nitro group. |

| C-4 (C-F) | 160 - 165 (doublet, ¹J(C-F) ≈ 250 Hz) | Attached to the highly electronegative fluorine atom, exhibiting a large one-bond C-F coupling constant. |

| C-5 | 118 - 122 (doublet, ²J(C-F) ≈ 20-25 Hz) | Ortho to the fluorine atom, showing a two-bond C-F coupling. |

| C-6 | 130 - 135 (doublet, ³J(C-F) ≈ 5-10 Hz) | Meta to the fluorine atom, showing a smaller three-bond C-F coupling. |

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show a single signal, likely a multiplet due to coupling with the ortho and meta protons. The chemical shift will be influenced by the electronic environment created by the other substituents.

Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |

| F-4 | -105 to -115 | Multiplet | The fluorine atom is on an electron-deficient aromatic ring due to the -NO₂ and -SO₂Cl groups, leading to a downfield shift compared to fluorobenzene. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent technique for confirming the presence of the key functional groups in the molecule.

Experimental Protocol for IR Spectroscopy

For a solid sample like this compound, the following methods are suitable:

-

KBr Pellet Method: A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a transparent pellet.

-

Thin Film Method: The compound is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound.

Caption: Workflow for Infrared (IR) spectral analysis.

Predicted IR Absorption Bands

The IR spectrum will be characterized by strong absorptions corresponding to the sulfonyl chloride and nitro groups.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3100-3000 | Aromatic C-H stretch | Medium |

| ~1600-1450 | Aromatic C=C stretch | Medium to Strong |

| ~1530 and ~1350 | Asymmetric and symmetric NO₂ stretch | Strong |

| ~1380 and ~1180 | Asymmetric and symmetric SO₂ stretch | Strong |

| ~1100-1000 | C-F stretch | Strong |

| ~600-500 | S-Cl stretch | Medium to Strong |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can further confirm the structure.

Experimental Protocol for Mass Spectrometry

-

Ionization Method: Electron Ionization (EI) is a common method for this type of compound. Electrospray Ionization (ESI) could also be used, potentially with adduct formation.

-

Analyzer: A high-resolution mass analyzer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements.

Predicted Mass Spectrum

The mass spectrum is expected to show the molecular ion peak and characteristic fragment ions.

Predicted Mass Spectrometry Data

| m/z | Ion | Rationale |

| 239/241 | [M]⁺ | Molecular ion peak, with the M+2 peak due to the ³⁷Cl isotope. |

| 204 | [M - Cl]⁺ | Loss of the chlorine atom. |

| 175 | [M - SO₂Cl]⁺ | Loss of the sulfonyl chloride group. |

| 129 | [C₆H₃FNO₂]⁺ | Fragment corresponding to the fluoronitrobenzene cation. |

| 99/101 | [SO₂Cl]⁺ | Fragment corresponding to the sulfonyl chloride group. |

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectral analysis of this compound requires a synergistic application of NMR, IR, and Mass Spectrometry. While this guide provides a predictive framework, it is imperative for researchers to acquire and interpret their own experimental data. The detailed protocols and predicted spectral features herein serve as a robust foundation for the confident characterization of this important chemical entity, ensuring its appropriate and effective use in research and development endeavors.

References

-

Amerigo Scientific. This compound. [Link]

-

PubChem. 3-Fluoro-4-nitrobenzenesulfonyl chloride. [Link]

-

NIST WebBook. Benzoic acid, 4-chloro-3-nitro-. [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Fluoro-3-nitrobenzenesulfonyl Chloride

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-fluoro-3-nitrobenzenesulfonyl chloride. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to offer a predictive and interpretive framework grounded in fundamental principles of NMR spectroscopy. We will explore the intricate effects of the compound's substituents on chemical shifts and coupling constants, providing a robust methodology for structural verification and purity assessment.

Section 1: The Molecular Landscape - Structure and Electronic Effects

This compound (C₆H₃ClFNO₄S) is a trisubstituted benzene derivative featuring three powerful electron-withdrawing groups: a sulfonyl chloride (-SO₂Cl), a nitro group (-NO₂), and a fluorine atom (-F). Understanding the electronic influence of these groups is paramount to predicting and interpreting the NMR spectra.

-

Inductive and Resonance Effects : All three substituents exert a strong inductive electron-withdrawing effect (-I) due to the high electronegativity of the oxygen, chlorine, fluorine, and nitrogen atoms. The nitro and sulfonyl chloride groups are also potent resonance withdrawing groups (-M), further decreasing electron density on the aromatic ring, particularly at the ortho and para positions relative to themselves.[1] Conversely, the fluorine atom, while inductively withdrawing, can act as a weak resonance-donating group (+M) by sharing its lone pair electrons with the ring. The interplay of these effects creates a unique electronic environment for each remaining proton and carbon atom, leading to a highly dispersed and informative NMR spectrum.

Below is a diagram illustrating the key electronic forces at play within the molecule.

Caption: Predicted ¹H-¹H and ¹H-¹⁹F spin-spin coupling network.

Predicted ¹H NMR Data

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-2 | 8.4 - 8.6 | d (doublet) | ⁴JH2-H6 ≈ 2-3 Hz |

| H-6 | 8.2 - 8.4 | dd (doublet of doublets) | ³JH6-H5 ≈ 8-9 Hz, ⁴JH6-H2 ≈ 2-3 Hz |

| H-5 | 7.6 - 7.8 | dd (doublet of doublets) | ³JH5-H6 ≈ 8-9 Hz, ³JH5-F4 ≈ 9-10 Hz |

-

H-2: This proton is ortho to the powerfully withdrawing -NO₂ group and meta to the -SO₂Cl group, making it the most deshielded proton. It is expected to be a doublet due to meta coupling to H-6. Any para coupling to F-4 (⁵JHF) would be very small and likely not resolved.

-

H-6: Positioned ortho to the -SO₂Cl group, this proton will also be significantly downfield. It will appear as a doublet of doublets due to ortho coupling to H-5 and meta coupling to H-2.

-

H-5: This proton is ortho to the fluorine atom. While fluorine is deshielding, the combined effect of the other two groups places H-5 as the most upfield of the three aromatic protons. It will be split into a doublet of doublets by ortho coupling to H-6 and a strong ortho coupling to the F-4 nucleus.

Section 4: Predictive Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display six distinct signals for the aromatic carbons, typically in the range of 120-150 ppm. [2]The chemical shifts are heavily influenced by the substituents. Notably, carbons directly attached to a substituent (ipso-carbons) show large shifts. Furthermore, all carbon signals will exhibit splitting due to coupling with the fluorine atom (JCF), which provides invaluable confirmation of assignments.

Typical aromatic carbon-fluorine coupling constants are:

-

¹JCF: 240-280 Hz (very large)

-

²JCF (ortho): 20-30 Hz

-

³JCF (meta): 5-10 Hz

| Carbon Assignment | Predicted δ (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (Hz) |

| C-4 (C-F) | 160 - 165 | d (doublet) | ¹JCF ≈ 250-260 Hz |

| C-3 (C-NO₂) | 148 - 152 | d (doublet) | ²JCF ≈ 25-30 Hz |

| C-1 (C-SO₂Cl) | 138 - 142 | d (doublet) | ⁴JCF ≈ 3-5 Hz |

| C-5 | 130 - 134 | d (doublet) | ²JCF ≈ 20-25 Hz |

| C-2 | 125 - 129 | d (doublet) | ³JCF ≈ 8-10 Hz |

| C-6 | 123 - 127 | d (doublet) | ³JCF ≈ 5-8 Hz |

-

C-4: The carbon directly bonded to fluorine will be significantly downfield and will appear as a doublet with a very large one-bond C-F coupling constant.

-

C-3 and C-1: These ipso-carbons, attached to the nitro and sulfonyl chloride groups respectively, will also be downfield. Their signals will be split into doublets by two-bond and four-bond C-F coupling.

-

C-5, C-2, C-6: These protonated carbons will show distinct chemical shifts based on their electronic environment. Each will appear as a doublet due to two-bond or three-bond coupling to the fluorine atom. The unexpected upfield shift of C-2, which is ortho to the nitro group, is a known phenomenon where strong electron-withdrawing groups can sometimes cause shielding at the ortho carbon position. [1][5]

Conclusion

The ¹H and ¹³C NMR spectra of this compound are predicted to be highly characteristic and rich in structural information. The ¹H spectrum is defined by three downfield signals with complex splitting patterns arising from both H-H and H-F coupling. The ¹³C spectrum is characterized by six distinct aromatic signals, all of which are split into doublets due to coupling with the fluorine atom. The combination of chemical shifts and the unique, predictable C-F coupling constants provides a definitive spectroscopic fingerprint for the unambiguous identification and structural verification of this important chemical reagent.

References

-

University of Calgary. (n.d.). Chapter 13 - Aromatic H. Retrieved from [Link]

-

Griffiths, L. (2009). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 21(5), 18-22. Retrieved from [Link]

-

van der Born, R., Visscher, L., & Hamlin, T. A. (2018). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. Communications Chemistry, 1, 62. Retrieved from [Link]

-

Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1974). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-411. Retrieved from [Link]

-

ChemEd DL. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

-

Kamienski, B., & Schilf, W. (2007). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 12(9), 2064-2076. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

-

Royal Society of Chemistry. (1974). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Hernández-Huerta, E., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals, 12(12), 1774. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50, 1-28. Retrieved from [Link]

-

UCHEM. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from [Link]

Sources

- 1. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 13 C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants | Semantic Scholar [semanticscholar.org]

- 4. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

Solubility of 4-Fluoro-3-nitrobenzenesulfonyl chloride in organic solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 4-fluoro-3-nitrobenzenesulfonyl chloride (FNSC), a key reagent in synthetic and medicinal chemistry. Understanding the solubility of this compound is paramount for optimizing reaction conditions, ensuring reproducibility, and developing robust purification strategies. This document synthesizes available data with established chemical principles to offer field-proven insights into its behavior in a range of common organic solvents. It details the physicochemical properties of FNSC, presents a qualitative solubility profile, explains the underlying intermolecular forces governing its solubility, and provides a validated experimental protocol for quantitative solubility determination. Furthermore, this guide addresses the critical interplay between solubility and reactivity, particularly the potential for solvolysis in protic media.

Introduction: The Strategic Importance of FNSC Solubility

This compound (CAS No: 6668-56-0) is a versatile building block, primarily utilized in the synthesis of sulfonamides. Its application is particularly notable in the development of potent inhibitors for protein targets like Bcl-2/Bcl-xL, which have shown significant in vivo antitumor activity[1]. The success of synthetic transformations involving FNSC is critically dependent on the choice of solvent. An appropriate solvent must not only fully solubilize the starting materials to ensure a homogeneous reaction medium but also be inert under the reaction conditions to prevent unwanted side reactions.

For researchers in drug development, a deep understanding of solubility dictates everything from initial reaction setup to downstream processing, including workup, crystallization, and formulation. This guide serves as a senior-level resource, moving beyond simple data points to explain the causal relationships between solvent properties and the solubility of this highly functionalized aromatic compound.

Physicochemical Properties

A baseline understanding of the physical properties of FNSC is essential for interpreting its solubility behavior. The compound is a solid at room temperature, and its structure combines a relatively nonpolar benzene ring with highly polar functional groups.

| Property | Value | Source(s) |

| Chemical Name | This compound | [2] |

| CAS Number | 6668-56-0 | [1][2] |

| Molecular Formula | C₆H₃ClFNO₄S | |

| Molecular Weight | 239.61 g/mol | |

| Appearance | Solid | [3] |

| Hazard Classification | Skin Corrosion 1B, Eye Damage 1 |

Molecular Structure and Solubility Drivers

The solubility of FNSC is a direct consequence of its molecular architecture. The interplay between its different functional components dictates its interaction with various solvent types.

Caption: Key functional regions of FNSC that dictate its solubility.

-

Polar Groups (Sulfonyl Chloride & Nitro): These groups possess strong dipole moments, making them available for favorable dipole-dipole interactions with polar solvents. The electrophilic nature of the sulfur atom in the sulfonyl chloride group is a key feature[4].

-

Aromatic Ring: The benzene core provides a nonpolar, hydrophobic character, allowing for van der Waals interactions with nonpolar or moderately polar solvents.

-

Fluorine Atom: The high electronegativity of fluorine further contributes to the overall polarity and electron-withdrawing nature of the substituents on the ring.

Solubility Profile in Common Organic Solvents

Based on its structure and available data, FNSC exhibits a clear preference for polar solvents. Direct analytical data confirms its solubility in methanol and DMSO[3]. By drawing logical comparisons to structurally similar compounds, such as its isomer 3-fluoro-4-nitrobenzenesulfonyl chloride, a more complete qualitative profile can be constructed[5].

| Solvent Class | Representative Solvents | Expected Solubility | Rationale & Commentary |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Acetonitrile | Soluble to Highly Soluble | Confirmed for DMSO[3]. These solvents effectively solvate the polar SO₂Cl and NO₂ groups via strong dipole-dipole interactions without the risk of solvolysis. They are often the preferred choice for reactions. |

| Polar Protic | Methanol, Ethanol | Soluble | Confirmed for Methanol[3]. Solubility is driven by hydrogen bonding and dipole interactions. Caution: These solvents can react with FNSC via solvolysis to form sulfonate esters, especially at elevated temperatures or during prolonged exposure[6][7]. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | These solvents offer a balance of moderate polarity and the ability to engage in van der Waals interactions with the aromatic ring, providing good solvating power for the entire molecule[5]. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderately to Sparingly Soluble | Moderate polarity allows for some dissolution, but they are generally less effective than highly polar aprotic or chlorinated solvents. |

| Nonpolar Aromatic | Toluene, Benzene | Sparingly Soluble | Solubility is limited. While there are interactions with the aromatic ring, these solvents cannot effectively solvate the highly polar functional groups. |

| Nonpolar Aliphatic | Hexanes, Heptane | Insoluble / Very Sparingly Soluble | The nonpolar nature of these solvents is incompatible with the polar functional groups of FNSC. |

| Aqueous | Water | Insoluble | FNSC has very low water solubility. This property is exploited in aqueous workups to precipitate the product[8][9]. However, prolonged contact with water will lead to hydrolysis, forming the corresponding sulfonic acid. |

Experimental Protocol: Gravimetric Solubility Determination

To establish a self-validating and reproducible method for quantifying solubility, the following gravimetric protocol is recommended. This method is robust and relies on fundamental laboratory techniques.

Workflow for Solubility Measurement

Caption: Standard experimental workflow for determining solubility.

Step-by-Step Methodology

-

Preparation: To a series of 10 mL glass vials, add a precisely measured volume (e.g., 5.0 mL) of the desired organic solvent.

-

Addition of Solute: Add FNSC solid to each vial in small portions until a significant amount of undissolved solid remains. This ensures the creation of a saturated solution.

-

Equilibration: Seal the vials tightly. Place them in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate for a sufficient period (typically 24-48 hours) to ensure the system reaches equilibrium. Causality Note: Constant agitation and temperature control are critical to prevent supersaturation and ensure the measured solubility is accurate and thermodynamically stable.

-

Isolation of Supernatant: Remove the vials from the shaker and allow the undissolved solid to settle for 1-2 hours in the same temperature bath. Carefully draw a known volume (e.g., 2.0 mL) of the clear supernatant using a volumetric pipette, ensuring no solid particles are transferred. For rigor, pass the supernatant through a syringe filter (0.45 µm, PTFE for chemical resistance).

-

Solvent Evaporation: Transfer the filtered aliquot to a pre-weighed, dry vial. Remove the solvent completely under reduced pressure using a rotary evaporator or by gentle heating under a stream of inert gas (e.g., nitrogen).

-

Quantification: Place the vial in a vacuum oven at a mild temperature (e.g., 40 °C) for several hours to remove any residual solvent traces. Allow the vial to cool to room temperature in a desiccator before weighing it on an analytical balance.

-

Calculation:

-

Mass of residue = (Final mass of vial + residue) - (Initial mass of vial)

-

Solubility (mg/mL) = Mass of residue (mg) / Volume of aliquot (mL)

-

Critical Consideration: Stability and Reactivity in Solvents

The utility of a solvent is defined by both solubility and inertness. FNSC, as a sulfonyl chloride, is an electrophilic reagent susceptible to nucleophilic attack.

-

Hydrolysis: In the presence of water, even in trace amounts within a solvent, FNSC will slowly hydrolyze to 4-fluoro-3-nitrobenzenesulfonic acid. This is why anhydrous solvents are recommended for reactions, and the compound should be stored away from moisture[2][10].

-

Solvolysis in Alcohols: Protic solvents, particularly primary alcohols like methanol and ethanol, can act as nucleophiles, leading to the formation of the corresponding sulfonate ester. Kinetic studies on similar sulfonyl chlorides show that this process is significant[6][7]. While FNSC may be soluble in these solvents, they should be used with caution as reaction media, especially if the desired reaction is slow or requires heating.

-

Preferred Solvents for Synthesis: Based on the balance of high solubility and low reactivity, polar aprotic solvents (DMSO, DMF, Acetone) and chlorinated solvents (DCM) are the most reliable choices for conducting reactions with FNSC.

Conclusion

This compound is a polar solid with a well-defined solubility profile. It exhibits high solubility in polar aprotic and chlorinated organic solvents, making them ideal media for synthetic applications. While it also dissolves in polar protic solvents like methanol, users must exercise caution due to the competing risk of solvolysis. Its poor solubility in water and nonpolar aliphatic solvents is a key consideration for product isolation and purification. By understanding the principles outlined in this guide and employing robust experimental protocols, researchers can leverage the properties of FNSC to achieve more efficient, predictable, and scalable chemical syntheses in the pursuit of novel therapeutics.

References

-

3-Fluoro-4-nitrobenzenesulfonyl chloride | C6H3ClFNO4S | CID 15569555. PubChem. [Link]

-

Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]

-

Ntrimetric determination of some sulphonyl chlorides. Indian Journal of Chemistry. [Link]

-

Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. National Institutes of Health (NIH). [Link]

-

(PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. [Link]

-

Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. [Link]

Sources

- 1. This compound | 6668-56-0 [chemicalbook.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. chemicea.com [chemicea.com]

- 4. 3-Fluoro-4-nitrobenzenesulfonyl chloride | 86156-93-6 | Benchchem [benchchem.com]

- 5. Buy 3-Fluoro-4-nitrobenzenesulfonyl chloride | 86156-93-6 [smolecule.com]

- 6. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Thermal Stability of 4-Fluoro-3-nitrobenzenesulfonyl chloride

Prepared by: Gemini, Senior Application Scientist

Foreword: A Proactive Approach to Reactive Chemistry

In the landscape of drug discovery and fine chemical synthesis, sulfonyl chlorides are invaluable reagents. The compound 4-Fluoro-3-nitrobenzenesulfonyl chloride (CAS No. 6668-56-0) is a prime example, offering a unique combination of reactive sites for complex molecular construction.[1][2][3] However, its structure—featuring both a highly energetic nitro group and a reactive sulfonyl chloride moiety on an aromatic ring—necessitates a thorough and proactive assessment of its thermal stability. The presence of a nitroaromatic system, in particular, signals a potential for rapid and highly exothermic decomposition.[4][5]

Publicly available, specific experimental data on the thermal decomposition of this compound is scarce. Therefore, this guide is structured not as a static data sheet, but as a comprehensive methodological framework. Its purpose is to equip researchers, process chemists, and safety professionals with the theoretical understanding and practical experimental protocols required to competently assess the thermal hazards of this compound. We will proceed from a theoretical analysis of its structural components to a detailed, multi-tiered experimental workflow, ensuring a robust and self-validating approach to safety and process design.

Theoretical Hazard Assessment: Deconstructing the Molecule

Before any laboratory work commences, an analysis of the molecule's structure provides critical insights into its potential thermal liabilities.

Molecular Structure:

The primary features influencing its thermal stability are the nitro group (-NO₂), the sulfonyl chloride group (-SO₂Cl), and the fluoro substituent (-F) on the benzene ring.

The Energetic Nitro Group (-NO₂)

The C-NO₂ bond in nitroaromatic compounds is associated with high bond-dissociation energy. Once a runaway reaction is initiated, these compounds can release a massive amount of heat and gas, leading to a rapid increase in temperature and pressure that can result in an explosion.[4] The thermal stability of nitroaromatics is influenced by the type, position, and number of other substituents on the ring.[5] The decomposition mechanism can be complex, often starting with the homolysis of the C-NO₂ bond under high-temperature shock conditions, while at lower temperatures, catalysis by decomposition products can control the reaction.[8]

The Reactive Sulfonyl Chloride Group (-SO₂Cl)

The sulfonyl chloride group is highly electrophilic and susceptible to nucleophilic attack. Its most significant reactivity concern for handling is its violent reaction with water, which produces corrosive hydrogen chloride and sulfuric acid.[9][10] This exothermic hydrolysis underscores the need for stringent moisture control during storage and handling. Contamination with water or other nucleophiles (like alcohols or bases) could potentially lower the decomposition onset temperature of the entire molecule.

The Influence of Substituents (-F and -NO₂)

The thermal stability of a benzene derivative is significantly impacted by the electronic effects of its substituents.[11]

-

Electron-Withdrawing Effects: Both the nitro group and the fluorine atom are strong electron-withdrawing groups (EWGs). EWGs can stabilize the aromatic ring by delocalizing charge, which can increase the energy barrier for some degradation pathways.[11] The fluorine atom, in particular, exerts a strong inductive effect that can enhance molecular stability.[12][13]

-

Combined Effect: While the EWGs may stabilize the aromatic ring itself, the nitro group remains an inherently energetic functional group. The primary thermal hazard is not the breakdown of the benzene ring, but the decomposition originating from the C-NO₂ bond. Therefore, despite the stabilizing influence of fluorine on the ring, the compound must be treated as a potentially energetic material.

Based on this theoretical assessment, this compound should be classified as a high-hazard compound requiring careful, small-scale experimental evaluation before any process scale-up.

A Systematic Workflow for Experimental Thermal Hazard Evaluation

A multi-technique approach is essential for a comprehensive understanding of a material's thermal behavior. The following workflow progresses from rapid screening to a detailed, worst-case scenario analysis.

Caption: Recommended workflow for thermal stability assessment.

Step 1: Differential Scanning Calorimetry (DSC) for Initial Screening

DSC is the primary tool for rapidly identifying the presence of exothermic events and estimating their magnitude.[14][15][16] It measures the difference in heat flow between a sample and a reference as a function of temperature.

Experimental Protocol: DSC Screening

-

Sample Preparation:

-

Due to the potentially energetic nature and corrosivity of the compound, standard aluminum pans are not recommended.[4] Use high-pressure gold-plated stainless steel crucibles or hermetically sealed glass ampoules.[4]

-

Weigh approximately 1-3 mg of this compound into the crucible in an inert atmosphere (e.g., a glovebox) to prevent hydrolysis.

-

Hermetically seal the crucible to contain any pressure generated during decomposition.

-

-

Instrument Setup & Calibration:

-

Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) as per manufacturer guidelines.[4]

-

Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.

-

-

Thermal Program:

-

Equilibrate the system at a sub-ambient temperature (e.g., 0 °C).

-

Heat the sample at a constant rate, typically 5-10 °C/min, under a nitrogen purge gas. A slower heating rate provides better resolution but may lower the observed onset temperature.

-

Scan to a sufficiently high temperature (e.g., 350-400 °C) to ensure capture of all thermal events, but stop the experiment if a large, rapid exotherm indicates a violent decomposition.

-

-

Data to Collect:

-

Onset Temperature (T_onset): The temperature at which the exothermic decomposition begins.

-

Peak Maximum Temperature (T_peak): The temperature at which the rate of heat release is highest.

-

Enthalpy of Decomposition (ΔH_d): The total energy released, calculated by integrating the area under the exothermic peak.

-

| DSC Parameter | Recommended Setting | Rationale |

| Sample Size | 1-3 mg | Minimizes risk during initial screening of an unknown energetic material. |

| Crucible Type | High-pressure, gold-plated steel or sealed glass ampoule | Contains pressure from gas evolution and resists corrosion.[4] |

| Heating Rate | 5-10 °C/min | Standard rate for hazard screening, balancing sensitivity and experiment time. |

| Atmosphere | Inert Gas (Nitrogen) | Prevents oxidative side reactions and degradation from atmospheric moisture. |

| Temperature Range | 0 °C to 400 °C | Broad range to capture melting and decomposition events. |

Step 2: Thermogravimetric Analysis (TGA) for Mass Loss Characterization

TGA measures the change in mass of a sample as a function of temperature, complementing DSC by indicating whether a thermal event is associated with mass loss (decomposition) or not (phase change).[17][18][19]

Experimental Protocol: TGA Analysis

-

Sample Preparation:

-

Load approximately 5-10 mg of the sample into a ceramic or platinum TGA pan.

-

-

Instrument Setup:

-

Use the same heating rate (5-10 °C/min) and nitrogen atmosphere as the DSC experiment to allow for direct correlation of results.

-

-

Data to Collect:

-

TGA Curve: A plot of percent mass vs. temperature.

-

Derivative TGA (DTG) Curve: The first derivative of the TGA curve, showing the rate of mass loss. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.

-

-

Advanced Analysis (TGA-MS/FTIR):

-

For a more in-depth analysis, couple the TGA instrument to a Mass Spectrometer (MS) or Fourier-Transform Infrared (FTIR) spectrometer. This allows for the real-time identification of gaseous products evolved during decomposition (e.g., SO₂, HCl, NOx, CO, CO₂), providing crucial mechanistic insights.[17][20]

-

| TGA Parameter | Recommended Setting | Rationale |

| Sample Size | 5-10 mg | Provides a clear mass loss signal. |

| Pan Type | Ceramic or Platinum | Inert at high temperatures. |

| Heating Rate | 5-10 °C/min | To correlate directly with DSC data. |

| Atmosphere | Inert Gas (Nitrogen) | Prevents oxidative decomposition. |

| Coupled Analysis | MS or FTIR | To identify hazardous or toxic off-gassing products.[17] |

Step 3: Accelerating Rate Calorimetry (ARC) for Adiabatic Hazard Assessment

The ARC is considered the gold standard for simulating a worst-case thermal runaway scenario in a large-scale reactor where heat cannot be dissipated.[9][21][22] It measures the temperature and pressure rise of a sample under near-adiabatic conditions.

Principle of Operation: Heat-Wait-Search (HWS)

The ARC operates on a simple but powerful principle: it heats the sample in small steps, waits for thermal equilibrium, and then searches for any self-heating (exothermic activity).[9] If self-heating is detected, the instrument switches to adiabatic mode, matching the calorimeter temperature to the sample temperature, so all the reaction heat increases the sample's temperature, causing it to accelerate.[9][23]

Caption: The Heat-Wait-Search cycle of an ARC experiment.

Experimental Protocol: ARC Analysis

-

Sample Preparation:

-

A larger sample (typically 1-5 g) is loaded into a robust, spherical sample bomb (e.g., titanium, Hastelloy) to withstand high pressures.[9]

-

The bomb is fitted with a pressure transducer and thermocouple.

-

-

Instrument Setup:

-

Place the bomb in the ARC calorimeter.

-

Initiate the HWS protocol with a starting temperature well below the onset found in the DSC scan.

-

-

HWS Parameters:

-

Heat Step: 5 °C.

-

Wait/Stabilization Time: 15 min.

-